苯草酚

描述

Benzofenap is a herbicide primarily used to control broad-leaved weeds in water-seeded rice. It is known for its low aqueous solubility, non-volatility, and moderate persistence in soil systems, which reduces the risk of leaching into groundwater. Benzofenap is effective against various species of Sagittaria and is safe for rice crops .

科学研究应用

Benzofenap has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study herbicidal activity and the development of new herbicides.

Biology: Benzofenap is studied for its effects on plant physiology and its potential use in controlling invasive plant species.

Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.

作用机制

Target of Action

Benzofenap, also known as Yukawide, is a herbicide primarily used to control broad-leaved weeds in water-seeded rice . The primary targets of Benzofenap are these broad-leaved weeds .

Mode of Action

Benzofenap belongs to the group F of herbicides, which are known to inhibit carotenoid synthesis . Carotenoids are essential pigments in plants, playing crucial roles in photosynthesis and photoprotection. By inhibiting carotenoid synthesis, Benzofenap disrupts these vital processes, leading to the death of the target weeds .

Biochemical Pathways

It is known that the compound interferes with the synthesis of carotenoids, which are integral components of the photosynthetic apparatus in plants . This disruption likely affects multiple downstream processes related to energy production and growth in the target weeds.

Pharmacokinetics

It is moderately persistent in soil systems, indicating that it may have a relatively long half-life in the environment .

Result of Action

The primary result of Benzofenap’s action is the control of broad-leaved weeds in water-seeded rice fields . By inhibiting carotenoid synthesis, Benzofenap causes the target weeds to turn white due to a lack of carotene pigments . This disruption of normal plant physiology ultimately leads to the death of the weeds .

Action Environment

Benzofenap is primarily used in water-seeded rice fields . It binds to the soil of a flooded rice bay and is absorbed primarily through the roots of target weeds, but also through leaves and stems . Once inside the plant, Benzofenap undergoes rapid degradation to metabolites which cause the herbicidal action . The first visible symptoms appear 5–7 days after application . The efficacy of Benzofenap may be influenced by various environmental factors, including the properties of the soil, the presence of water, and the specific characteristics of the target weeds .

生化分析

Cellular Effects

It is known that exposure to Benzofenap can pose health risks to humans . It can affect wildlife, particularly aquatic organisms, due to its use in rice paddies and other water-intensive crops

Molecular Mechanism

It is known to belong to the group of herbicides that inhibit the photosystem II

准备方法

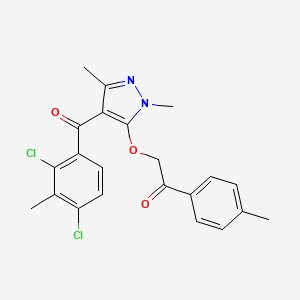

Synthetic Routes and Reaction Conditions: Benzofenap can be synthesized through a multi-step process involving the reaction of 2,4-dichloroacetophenone with 1,3-dimethyl-5-pyrazolone, followed by esterification with 4-methylbenzoyl chloride. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of Benzofenap involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process includes purification steps such as recrystallization and distillation to ensure the final product’s purity and quality .

Types of Reactions:

Oxidation: Benzofenap can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

Reduction: Reduction reactions can convert Benzofenap into its corresponding reduced forms.

Substitution: Benzofenap can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions often involve the use of nucleophiles or electrophiles in the presence of catalysts.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of Benzofenap, as well as substituted compounds depending on the reagents used .

相似化合物的比较

Mesotrione: Another HPPD inhibitor used as a herbicide.

Isoxaflutole: A herbicide that also targets the HPPD enzyme.

Sulcotrione: Similar in its mode of action and used for weed control in maize.

Uniqueness of Benzofenap: Benzofenap is unique due to its high specificity for controlling Sagittaria species in rice paddies. Its low toxicity to mammals and moderate environmental persistence make it a preferred choice in certain agricultural settings .

属性

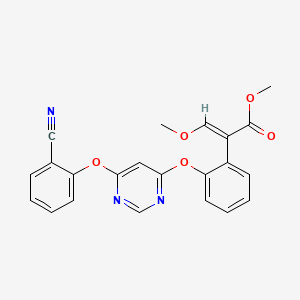

IUPAC Name |

2-[4-(2,4-dichloro-3-methylbenzoyl)-2,5-dimethylpyrazol-3-yl]oxy-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2N2O3/c1-12-5-7-15(8-6-12)18(27)11-29-22-19(14(3)25-26(22)4)21(28)16-9-10-17(23)13(2)20(16)24/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWQITFHZOBBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC2=C(C(=NN2C)C)C(=O)C3=C(C(=C(C=C3)Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058193 | |

| Record name | Benzofenap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benzofenap | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00013 mg/mL at 25 °C | |

| Record name | Benzofenap | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

82692-44-2 | |

| Record name | Benzofenap | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82692-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofenap [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082692442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofenap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOFENAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC7DBL9WD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzofenap | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133.1 - 133.5 °C | |

| Record name | Benzofenap | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

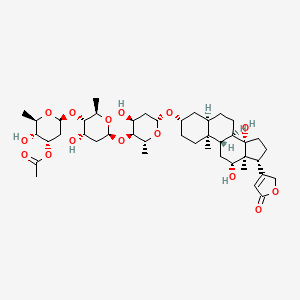

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。